1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
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Overview
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a synthetic organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a benzo[d]thiazole moiety, an azetidine ring, and a methoxyphenylthio group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide or through cyclization reactions involving halogenated precursors.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using suitable reagents and conditions, such as base-catalyzed nucleophilic substitution.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methylphenyl)thio)ethanone: Similar structure with a methyl group instead of a methoxy group.
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-chlorophenyl)thio)ethanone: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Biological Activity
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzo[d]thiazole moiety and an azetidine ring, which are known to contribute to various biological activities. The synthesis typically involves multi-step reactions starting from benzothiazole derivatives and azetidine intermediates. Common synthetic routes include:
- Step 1 : Formation of the benzothiazole derivative through the reaction of 2-aminothiophenol with carbonyl compounds.
- Step 2 : Coupling with azetidine derivatives to form the target compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various strains of bacteria and fungi, with minimal inhibitory concentrations (MICs) often below 100 μg/mL .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary studies suggest a potential role in reducing inflammation in models of carrageenan-induced lung injury .
- Anticancer Potential : The structure's ability to interact with kinase enzymes suggests a possible role in cancer therapy. Inhibiting specific kinases can disrupt cancer cell signaling pathways, leading to reduced proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways, particularly COX enzymes and various kinases.
- Cell Signaling Disruption : By modulating signaling pathways, the compound can influence cell cycle progression and apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can help mitigate oxidative stress associated with various diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of similar benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to the target molecule exhibited potent activity with MIC values ranging from 50 to 100 μg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that the compound significantly reduced inflammation markers in a carrageenan-induced rat model. Measurements included reduced fluid accumulation in pleural cavities and decreased neutrophil infiltration .
Study 3: Anticancer Activity
Research focused on the compound's ability to inhibit specific kinases involved in cancer proliferation. It was found that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as an anticancer agent.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-6-8-15(9-7-13)25-12-18(22)21-10-14(11-21)24-19-20-16-4-2-3-5-17(16)26-19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUNQGFJKBZFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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